molecular formula C18H33N7O7 B12576468 L-Asparaginyl-L-alanyl-L-lysyl-L-alanylglycine CAS No. 198063-22-8

L-Asparaginyl-L-alanyl-L-lysyl-L-alanylglycine

Cat. No.: B12576468
CAS No.: 198063-22-8
M. Wt: 459.5 g/mol
InChI Key: XXNHRWDDUAFIFG-BJDJZHNGSA-N
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Description

L-Asparaginyl-L-alanyl-L-lysyl-L-alanylglycine is a peptide compound with the molecular formula C18H33N7O7 and a molecular weight of 459.497 Da This compound is composed of five amino acids: L-asparagine, L-alanine, L-lysine, L-alanine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-alanyl-L-lysyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and final deprotection.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, large-scale production may involve purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-alanyl-L-lysyl-L-alanylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.

    Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction of disulfide bonds if present in the peptide structure.

    Substitution: Amino acid side chains can undergo substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions include the individual amino acids from hydrolysis, oxidized or reduced forms of the peptide, and substituted peptides with modified side chains.

Scientific Research Applications

L-Asparaginyl-L-alanyl-L-lysyl-L-alanylglycine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and as a scaffold for developing peptide-based drugs.

    Industry: Utilized in the development of biomaterials and as a component in various biotechnological processes.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-alanyl-L-lysyl-L-alanylglycine depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved may include:

    Receptor binding: Peptides can bind to cell surface receptors, triggering intracellular signaling cascades.

    Enzyme inhibition or activation: Peptides can act as inhibitors or activators of specific enzymes, affecting metabolic pathways.

    Protein-protein interactions: Peptides can mediate interactions between proteins, influencing cellular processes.

Comparison with Similar Compounds

L-Asparaginyl-L-alanyl-L-lysyl-L-alanylglycine can be compared with other similar peptides, such as:

    This compound: Similar in structure but with variations in amino acid sequence.

    L-Alanyl-L-lysyl-L-alanylglycine: Lacks the asparagine residue, resulting in different properties and applications.

    This compound: Contains additional amino acids, leading to increased complexity and potential for diverse biological activities.

The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

198063-22-8

Molecular Formula

C18H33N7O7

Molecular Weight

459.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C18H33N7O7/c1-9(15(29)22-8-14(27)28)24-18(32)12(5-3-4-6-19)25-16(30)10(2)23-17(31)11(20)7-13(21)26/h9-12H,3-8,19-20H2,1-2H3,(H2,21,26)(H,22,29)(H,23,31)(H,24,32)(H,25,30)(H,27,28)/t9-,10-,11-,12-/m0/s1

InChI Key

XXNHRWDDUAFIFG-BJDJZHNGSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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